2-amino-8-(2-furylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-amino-8-(2-furylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC11408742
InChI: InChI=1S/C16H12N4O3/c17-20-6-4-14-12(16(20)22)8-11-13(18-14)3-5-19(15(11)21)9-10-2-1-7-23-10/h1-8H,9,17H2
SMILES: C1=COC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N
Molecular Formula: C16H12N4O3
Molecular Weight: 308.29 g/mol

2-amino-8-(2-furylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC11408742

Molecular Formula: C16H12N4O3

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

2-amino-8-(2-furylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C16H12N4O3
Molecular Weight 308.29 g/mol
IUPAC Name 2-amino-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C16H12N4O3/c17-20-6-4-14-12(16(20)22)8-11-13(18-14)3-5-19(15(11)21)9-10-2-1-7-23-10/h1-8H,9,17H2
Standard InChI Key GJCMJZSMZSIHBD-UHFFFAOYSA-N
SMILES C1=COC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N
Canonical SMILES C1=COC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N

Introduction

Naphthyridines: General Overview

Naphthyridines are heterocyclic compounds consisting of two pyridine rings fused together. They are known as diazanaphthalenes and exist in six isomeric forms, with the 1,6-naphthyridine being one of the most studied. These compounds have been explored for their ability to interact with various biological targets, including receptors and enzymes, making them candidates for drug development.

Synthesis of Naphthyridines

The synthesis of naphthyridines often involves the use of preformed pyridine or pyridone rings. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from adequately substituted 4-chloropyridines by disconnecting the N1-C8a and C3-C4 bonds . This approach allows for the introduction of diverse substituents at various positions, enhancing the compound's biological activity.

Biological Activities of Naphthyridines

Naphthyridines have been investigated for their potential in treating various diseases due to their ability to interact with multiple biological targets. For instance, some naphthyridine derivatives have shown promise as monoamine oxidase (MAO) inhibitors, which are relevant for treating neurological disorders like Alzheimer's and Parkinson's diseases . Additionally, naphthyridines can act as ligands for several receptors, making them useful in the development of drugs targeting cardiovascular, gastrointestinal, and central nervous system disorders .

Potential Applications of Related Compounds

While specific data on 2-amino-8-(2-furylmethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is not available, related compounds have shown significant potential in biomedical applications. For example, benzo[b] naphthyridine derivatives have been explored as scaffolds for MAO inhibitors and have demonstrated efficacy in models of Alzheimer's disease .

Data Table: Examples of Naphthyridine Derivatives and Their Biological Activities

CompoundBiological ActivityPotential Application
1,6-Naphthyridin-2(1H)-onesReceptor ligandsCardiovascular, CNS disorders
Benzo[b] naphthyridinesMAO inhibitorsAlzheimer's, Parkinson's diseases
Pyrido[4,3-b] naphthyridinesPotential for various targetsUnder investigation

Future Research Directions

Future studies should focus on synthesizing and characterizing 2-amino-8-(2-furylmethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione to explore its biological activities and potential therapeutic applications. This could involve in vitro and in vivo assays to assess its efficacy and safety profile.

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